4,4,4-Trifluoro-2-(4-nitrophenyl)butanoic acid

Catalog No.
S13755720
CAS No.
M.F
C10H8F3NO4
M. Wt
263.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4,4-Trifluoro-2-(4-nitrophenyl)butanoic acid

Product Name

4,4,4-Trifluoro-2-(4-nitrophenyl)butanoic acid

IUPAC Name

4,4,4-trifluoro-2-(4-nitrophenyl)butanoic acid

Molecular Formula

C10H8F3NO4

Molecular Weight

263.17 g/mol

InChI

InChI=1S/C10H8F3NO4/c11-10(12,13)5-8(9(15)16)6-1-3-7(4-2-6)14(17)18/h1-4,8H,5H2,(H,15,16)

InChI Key

LBVGRAJWKONFLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CC(F)(F)F)C(=O)O)[N+](=O)[O-]

4,4,4-Trifluoro-2-(4-nitrophenyl)butanoic acid is an organic compound notable for its trifluoromethyl and nitrophenyl substituents attached to a butanoic acid backbone. Its molecular formula is C10H8F3NO4C_{10}H_{8}F_{3}NO_{4}, with a molecular weight of 263.17 g/mol. This compound is characterized by its unique structural features that enhance its chemical reactivity and biological activity, making it a subject of interest in various fields of research, including medicinal chemistry and materials science .

The chemical behavior of 4,4,4-Trifluoro-2-(4-nitrophenyl)butanoic acid can be summarized through several key reactions:

  • Reduction: The compound can be reduced to form 4,4,4-Trifluoro-2-(4-aminophenyl)butanoic acid, which may have different biological properties.
  • Substitution: The presence of the nitrophenyl group allows for electrophilic substitution reactions, leading to various substituted derivatives depending on the nucleophile used.
  • Oxidation: Oxidation reactions can yield derivatives with altered functional groups, which may enhance or modify their biological activities.

Research indicates that 4,4,4-Trifluoro-2-(4-nitrophenyl)butanoic acid exhibits potential biological activity due to its unique functional groups. The trifluoromethyl group enhances lipophilicity, facilitating better membrane penetration. The nitrophenyl group can participate in electron transfer processes, influencing interactions with biological targets such as enzymes and receptors. These properties suggest its utility as a biochemical probe and its potential therapeutic applications in drug development .

The synthesis of 4,4,4-Trifluoro-2-(4-nitrophenyl)butanoic acid typically involves the following steps:

  • Starting Materials: The synthesis begins with commercially available compounds such as 4-nitrobenzaldehyde and trifluoroacetic acid.
  • Reaction Conditions: Reactions are conducted under controlled temperatures and inert atmospheres to minimize side reactions.
  • Catalysts: In industrial settings, catalysts like palladium on carbon (Pd/C) may be employed to enhance reaction efficiency.
  • Continuous Flow Processes: These methods are often utilized in industrial production to improve yield and safety .

The compound has several applications across various fields:

  • Chemistry: It serves as a building block for synthesizing more complex organic molecules.
  • Biology: Investigated for its role as a biochemical probe due to its unique functional characteristics.
  • Medicine: Explored for therapeutic properties that could lead to new drug developments.
  • Industry: Utilized in producing specialty chemicals with specific desired properties .

Studies on the interactions of 4,4,4-Trifluoro-2-(4-nitrophenyl)butanoic acid reveal that it may interact with various molecular targets. The trifluoromethyl group enhances the compound's ability to penetrate biological membranes effectively, while the nitrophenyl moiety can facilitate electron transfer reactions. These interactions are crucial for understanding the compound's mechanism of action and potential therapeutic effects .

Several compounds share structural similarities with 4,4,4-Trifluoro-2-(4-nitrophenyl)butanoic acid. Here are some notable examples:

Compound NameStructureUnique Features
4-Nitrobutyric AcidC10H11NO4Lacks trifluoromethyl group; less lipophilic
4,4-Difluoro-2-(4-nitrophenyl)butanoic AcidC10H8F2NO4Fewer fluorine atoms; different reactivity
2-Nitrobenzoic AcidC7H5NO3Different aromatic system; no trifluoromethyl group

XLogP3

2.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

263.04054222 g/mol

Monoisotopic Mass

263.04054222 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

Explore Compound Types